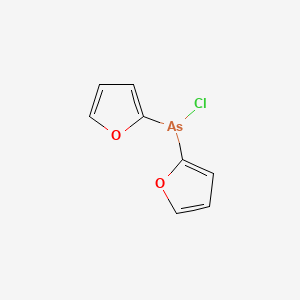
Arsine, chlorodi(2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorodi(2-furyl)arsine typically involves the reaction of 2-furylmagnesium bromide with trichloroarsine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-FurylMgBr+AsCl3→Chlorodi(2-furyl)arsine+MgBrCl
Industrial Production Methods
Industrial production of chlorodi(2-furyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Chlorodi(2-furyl)arsine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Arsenic trioxide (As2O3) and other arsenic oxides.
Reduction: Arsine (AsH3) and its derivatives.
Substitution: Various substituted arsines depending on the nucleophile used.
Scientific Research Applications
Chlorodi(2-furyl)arsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity are ongoing.
Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
Mechanism of Action
The mechanism by which chlorodi(2-furyl)arsine exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different reactivity and toxicity profiles.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.
Diethylarsine (As(C2H5)2H): Another organoarsenic compound with two ethyl groups.
Uniqueness
Chlorodi(2-furyl)arsine is unique due to the presence of furan rings, which impart specific electronic and steric properties
Biological Activity
Chemical Structure and Properties
Arsine, chlorodi(2-furyl)- has the following chemical structure:
- Molecular Formula : C₄H₄ClAsO₂
- Molecular Weight : 188.49 g/mol
The compound features two furan rings attached to an arsenic atom, which is also bonded to a chlorine atom. This unique structure is responsible for its biological activity.
The biological activity of Arsine, chlorodi(2-furyl)- is primarily attributed to its interactions with cellular components. Research indicates that it may act as a reactive species that can induce oxidative stress within cells. This oxidative stress can lead to various cellular responses, including apoptosis and necrosis.
Endocrine Activity
Studies have shown that Arsine, chlorodi(2-furyl)- exhibits endocrine-disrupting properties. It can interfere with hormonal signaling pathways, potentially leading to altered reproductive and developmental processes in organisms. The compound's ability to mimic or block hormone receptors has been documented in various in vitro studies.
Toxicological Studies
Toxicological assessments have identified several adverse effects associated with exposure to Arsine, chlorodi(2-furyl)-:
- Cytotoxicity : In cell culture studies, the compound has demonstrated significant cytotoxic effects on various cell lines, including liver and kidney cells.
- Genotoxicity : There is evidence suggesting that Arsine, chlorodi(2-furyl)- may induce DNA damage, raising concerns about its potential carcinogenicity.
- Neurotoxicity : Animal studies have indicated possible neurotoxic effects, with behavioral changes observed following exposure.
Summary of Biological Effects
Case Study 1: Cytotoxic Effects on Hepatocytes
A study conducted on primary rat hepatocytes exposed to varying concentrations of Arsine, chlorodi(2-furyl)- revealed a dose-dependent increase in cell death. The researchers noted that at concentrations above 10 µM, cell viability dropped significantly.
Case Study 2: Endocrine Disruption in Zebrafish
In a zebrafish model, exposure to Arsine, chlorodi(2-furyl)- resulted in developmental abnormalities and altered expression of genes related to endocrine function. The findings suggest that even low concentrations can disrupt normal development.
Properties
CAS No. |
64049-08-7 |
|---|---|
Molecular Formula |
C8H6AsClO2 |
Molecular Weight |
244.50 g/mol |
IUPAC Name |
chloro-bis(furan-2-yl)arsane |
InChI |
InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
InChI Key |
CBHQCIIFSGSSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[As](C2=CC=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















